
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide
Vue d'ensemble
Description
“2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is a chemical compound that has been synthesized and studied for its potential medicinal properties . It is an analogue of a series of compounds known as 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamides .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a series of 17 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues were synthesized . The synthesized compounds were characterized by elemental analyses and spectral data .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10ClN3O . Its average mass is 211.648 Da and its monoisotopic mass is 211.051239 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of compounds related to "2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide." For instance, studies have explored the synthesis of novel heterocyclo-thienoquinoline derivatives, highlighting methods for creating complex molecules with potential therapeutic applications (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991). Another study focused on the synthesis of new quinazolines as potential antimicrobial agents, indicating the broader pharmacological potential of these compounds (N. Desai, P. N. Shihora, D. Moradia, 2007).
Antimicrobial Activity
Some derivatives of "this compound" have been synthesized and evaluated for their antimicrobial activities. The creation of compounds such as aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their subsequent testing against various bacterial and fungal strains illustrate the potential of these derivatives as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Anticonvulsant Evaluation
Research into the anticonvulsant properties of "2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues" demonstrates the therapeutic relevance of these compounds. A study showed that certain derivatives offer protection in maximal electroshock seizure tests, indicating potential applications in epilepsy treatment (M. Ahsan, H. Khalilullah, S. Yasmin, S. S. Jadav, J. Stables, Jeyabalan Govindasamy, 2013).
Cytotoxic Effects
Compounds related to "this compound" have also been synthesized and assessed for their cytotoxic effects against tumor cell lines. The research aims to identify new therapeutic agents for cancer, with some compounds showing inhibitory effects that surpass those of reference drugs like doxorubicin (Eman M. Flefel, Hebat-Allah S. Abbas, Randa E. Abdel Mageid, Wafaa A. Zaghary, 2015).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of "this compound" have been developed, showcasing advancements in chemical synthesis techniques. For example, the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation represents a novel approach to compound creation, potentially leading to more effective and efficient drug development processes (P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011).
Mécanisme D'action
While the exact mechanism of action of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is not explicitly mentioned in the search results, it is noted that semicarbazones, a class of compounds to which this compound belongs, have been reported as potent anticonvulsant agents possibly acting by inhibiting voltage-sensitive Na+ channels .
Orientations Futures
The future directions for the study of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” could involve further exploration of its potential medicinal properties, such as its anticonvulsant activity . Additionally, further studies could be conducted to explore its mechanism of action and to determine its safety profile.
Propriétés
IUPAC Name |
[(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYNWCEQGXCED-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324481 | |
| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
120445-83-2 | |
| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



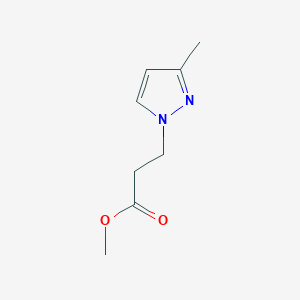
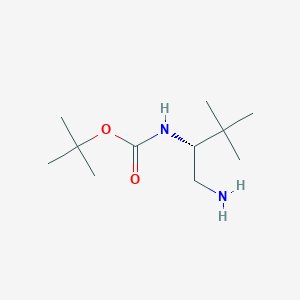
![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
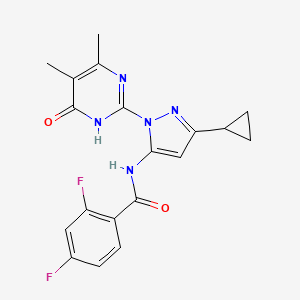
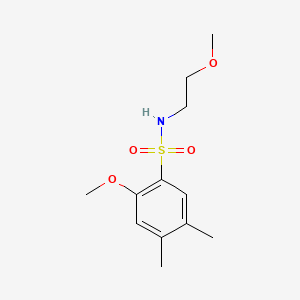
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)
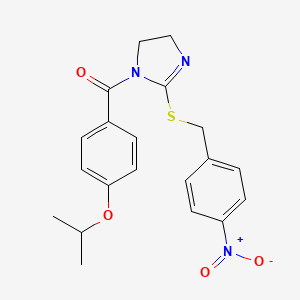
![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)